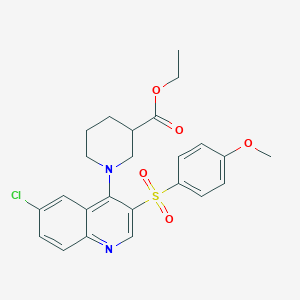

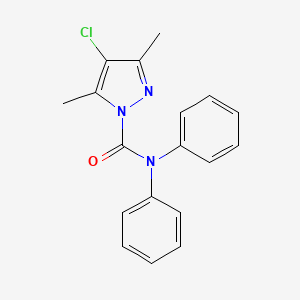

Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C24H25ClN2O5S and a molecular weight of 488.98. It is a derivative of quinoline, a well-known nitrogenous tertiary base .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction. Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is treated with substituted hydrazine to yield a series of pyrazolo[4,3-c]quinolin-3,4-dione regioisomers . This is a simple and convenient method for the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of this compound includes a quinoline moiety, a piperidine ring, and a methoxyphenylsulfonyl group. The quinoline moiety is a nitrogenous tertiary base with a hetero nucleus . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is a condensation reaction. This reaction involves the combination of two molecules to form a larger molecule, usually with the loss of a small molecule such as water .Aplicaciones Científicas De Investigación

Synthesis and Metabolic Studies

The compound has been utilized in the synthesis of metabolites related to TAK-603, where it served as a foundational chemical structure. The studies focused on creating new, efficient synthesis routes and understanding the compound's behavior in metabolic processes (Mizuno et al., 2006).

Regioselectivity in Chemical Reactions

Researchers investigated the influence of solvents on the regioselectivity of sulfoxide thermolysis in related β‐Amino‐α‐sulfinyl esters. Understanding these solvent effects is crucial for designing specific synthetic routes in organic chemistry (Bänziger et al., 2002).

Anticancer Research

This compound has been linked to the synthesis of new propanamide derivatives. These derivatives, with a structure appended to 1,3,4-oxadiazole hybrids, were evaluated for their potential as anticancer agents. Some synthesized compounds exhibited significant anticancer activity, marking them as promising candidates for further research (Rehman et al., 2018).

Antibacterial and Antifungal Activities

The compound is part of a broader group of chemicals used in synthesizing novel derivatives with significant antimicrobial properties. These synthesized derivatives have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens (Srinivasan et al., 2010).

Broad-Spectrum Antibacterial Agent Synthesis

Researchers have synthesized derivatives related to this compound for developing potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA. This research underscores the compound's role in tackling antibiotic resistance (Hashimoto et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O5S/c1-3-32-24(28)16-5-4-12-27(15-16)23-20-13-17(25)6-11-21(20)26-14-22(23)33(29,30)19-9-7-18(31-2)8-10-19/h6-11,13-14,16H,3-5,12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEQLGNAUMIMBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)

![N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide](/img/structure/B2503877.png)

![N-(cyanomethyl)-2-{[5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2503879.png)

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)

![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B2503885.png)

![2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2503886.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2503892.png)

![2-Pyridin-3-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2503896.png)